molecular formula C11H19NO2 B3038435 1-Cyclohexylpyrrolidine-2-carboxylic acid CAS No. 862902-34-9

1-Cyclohexylpyrrolidine-2-carboxylic acid

Cat. No.: B3038435
CAS No.: 862902-34-9
M. Wt: 197.27 g/mol
InChI Key: NWACWCKHYDLOJB-UHFFFAOYSA-N
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Description

1-Cyclohexylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexyl group attached to the pyrrolidine ring

Preparation Methods

The synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid can be achieved through several routes. One common method involves the reaction of cyclohexylamine with pyrrolidine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often employ advanced techniques like high-pressure reactors and automated control systems to optimize yield and purity .

Chemical Reactions Analysis

1-Cyclohexylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

1-Cyclohexylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

    Medicine: Research into its pharmacological properties has shown potential for developing new drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-Cyclohexylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation .

Comparison with Similar Compounds

1-Cyclohexylpyrrolidine-2-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWACWCKHYDLOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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